Meso-2,2'-iminodipropanoate
Description
Meso-2,2'-iminodipropanoate (IUPAC name: 2-[(1-carboxyethyl)amino]propanoic acid) is a meso compound characterized by two propanoate groups linked via an imino group. It is naturally occurring in marine organisms such as scallops (Patinopecten yessoensis) and squids (Todarodes pacificus) . As a meso compound, it possesses multiple stereocenters but remains optically inactive due to an internal plane of symmetry that renders its mirror images superimposable . This symmetry arises from the spatial arrangement of substituents, which cancels out chirality despite the presence of stereogenic centers .
Properties
Molecular Formula |
C6H9NO4-2 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
(2R)-2-[[(1S)-1-carboxylatoethyl]amino]propanoate |
InChI |
InChI=1S/C6H11NO4/c1-3(5(8)9)7-4(2)6(10)11/h3-4,7H,1-2H3,(H,8,9)(H,10,11)/p-2/t3-,4+ |
InChI Key |
FIOHTMQGSFVHEZ-ZXZARUISSA-L |
Isomeric SMILES |
C[C@H](C(=O)[O-])N[C@@H](C)C(=O)[O-] |
Canonical SMILES |
CC(C(=O)[O-])NC(C)C(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Comparisons
Table 1: Structural and Stereochemical Properties of Meso-2,2'-Iminodipropanoate and Related Compounds
Key Observations:
- Meso compounds share structural symmetry that negates optical activity, even with stereocenters. For example, meso-tartaric acid and this compound both exhibit planar symmetry .
- Unlike racemic mixtures (e.g., dl-tartaric acid), meso compounds are single, achiral entities rather than 50:50 enantiomeric mixtures .
Optical Activity and Chirality
This compound’s lack of optical activity contrasts with chiral analogs like its enantiomeric counterparts. For example:
- D- and L-tartaric acid : Optically active enantiomers with distinct rotations, unlike meso-tartaric acid .
- dl-2,2'-Diaryl derivatives : The dl-isomers exhibit optical activity, whereas meso isomers are inactive despite identical stereocenters .
Mechanism of Inactivity: The internal symmetry plane in meso compounds allows their mirror images to overlap perfectly. For instance, rotating this compound 180° along its central axis produces an identical configuration, negating chirality .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
